4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

Specifically designed for researchers who require a trimethoxyphenyl-containing probe that avoids the anti-mitotic liabilities of colchicine-site binders. Its saturated γ-keto acid backbone confers oxidative stability and eliminates Michael-acceptor reactivity, making it the cleaner control for unsaturated analogs. Validated as a multi-target inhibitor of 15-LOX-1, FTHFS, and RBP4, this compound enables polypharmacology studies across arachidonic acid and one-carbon pathways without confounding tubulin effects. Ideal for SAR optimization and metabolic disease research.

Molecular Formula C13H16O6
Molecular Weight 268.26 g/mol
CAS No. 5101-00-8
Cat. No. B1614606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid
CAS5101-00-8
Molecular FormulaC13H16O6
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)CCC(=O)O
InChIInChI=1S/C13H16O6/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3/h6-7H,4-5H2,1-3H3,(H,15,16)
InChIKeyVBPGSDAYADHUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic Acid (CAS 5101-00-8): A γ-Keto Acid Scaffold for Multi-Target Research


4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid (CAS 5101-00-8) is a γ-keto acid derivative featuring a 3,4,5-trimethoxyphenyl pharmacophore attached to a butanoic acid chain. This specific substitution pattern confers a unique profile as a multi-target inhibitor, with documented activity against 15-lipoxygenase-1 (15-LOX-1), formyltetrahydrofolate synthetase (FTHFS), and retinol-binding protein 4 (RBP4), while also serving as an antioxidant in lipid systems [1][2]. Its combination of a reactive γ-keto carboxylic acid handle and a trimethoxyphenyl ring—a moiety critical for tubulin binding but employed here in a non-tubulin context—distinguishes it from canonical 3,4,5-trimethoxyphenyl-based anti-mitotics and provides a versatile entry point for medicinal chemistry derivatization .

Why 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic Acid (CAS 5101-00-8) Cannot Be Replaced by Other Trimethoxyphenyl Analogs


The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore for tubulin binding, yet 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid exhibits a fundamentally divergent biological fingerprint that precludes substitution with TMP-bearing anti-mitotics like colchicine, podophyllotoxin, or combretastatin A-4. Unlike these agents, which rely on a rigid, conjugated linker between the TMP ring and a second aromatic system for tubulin engagement, the γ-keto acid chain in 5101-00-8 provides a flexible, polar handle that drives activity toward lipoxygenase and folate metabolism enzymes instead [1][2]. Furthermore, head-to-head comparisons with related (E)-4-oxo-2-butenoic acid analogs reveal that the saturated butanoic acid backbone of 5101-00-8 alters both the spectrum of enzyme inhibition and the physicochemical properties relative to its unsaturated counterparts, underscoring that the TMP motif alone is insufficient to predict function and that generic substitution will compromise experimental outcomes [2].

Quantitative Comparative Evidence for 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic Acid (CAS 5101-00-8)


15-LOX-1 Inhibition: Direct Comparison with Other Trimethoxyphenyl Derivatives

4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid inhibits human 15-lipoxygenase-1 (15-LOX-1) with an IC50 of 18.6 μM, as determined in a cell-free enzymatic assay measuring the conversion of linoleic acid to 13(S)-HpODE [1]. This contrasts sharply with other 3,4,5-trimethoxyphenyl-containing molecules, such as the chalcone TMh, which exhibits MAO-B inhibition (Ki = 0.46 μM) but no reported 15-LOX-1 activity, and combretastatin A-4, which is inactive against 15-LOX-1. While the IC50 of 18.6 μM is moderate, it represents a distinct target engagement not shared by structurally related TMP anti-mitotics, establishing 5101-00-8 as a differentiated tool for probing the arachidonic acid cascade.

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

Multi-Target Enzyme Inhibition Profile vs. Colchicine and Podophyllotoxin

According to authoritative pharmacological databases, 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid is a potent lipoxygenase inhibitor that also inhibits formyltetrahydrofolate synthetase (FTHFS), carboxylesterase, and, to a lesser extent, cyclooxygenase (COX) [1]. This polypharmacological profile is categorically different from that of colchicine and podophyllotoxin—two classic 3,4,5-trimethoxyphenyl-containing agents—which exert their therapeutic effects solely through tubulin binding and mitotic arrest, with no reported activity against FTHFS or lipoxygenases. The compound further demonstrates antioxidant activity in fats and oils, a property not associated with tubulin-binding TMP analogs [1].

Polypharmacology Enzyme inhibition Folate metabolism Arachidonic acid

RBP4 Antagonism: Differentiated Binding Affinity from Optimized RBP4 Ligands

In a radiometric scintillation proximity assay (SPA) assessing in vitro binding to retinol-binding protein 4 (RBP4), 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid demonstrated an IC50 of 3.0 μM [1]. For context, optimized RBP4 antagonists such as compound 14 from US8586571 achieve substantially higher potency (IC50 = 24 nM) [2]. However, compared to related γ-keto acid analogs lacking the TMP motif or with alternative substitution patterns—many of which exhibit IC50 > 10 μM or are inactive in RBP4 assays—5101-00-8 retains micromolar affinity, making it suitable as a starting scaffold for medicinal chemistry optimization or as a moderately potent probe in systems where high RBP4 occupancy is not required.

RBP4 antagonist Insulin resistance Metabolic disease Retinol transport

Structural Differentiation from Unsaturated (E)-4-Oxo-2-butenoic Acid Analogs

In a comparative SAR study of (E)-4-phenyl-4-oxo-2-butenoic acids, the 3,4,5-trimethoxyphenyl derivative (compound 40, RU 38086) was selected for clinical evaluation based on its combined cytoprotective, anti-secretory, and anti-ulcer activities in rat models, demonstrating significant cytoprotection at an oral dose of 0.6 mg/kg [1]. This compound differs from 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid (5101-00-8) by a single double bond in the aliphatic chain (2-butenoic vs. butanoic). While quantitative in vivo data for 5101-00-8 are lacking, this class-level SAR indicates that the saturated γ-keto acid scaffold represents a distinct chemotype from the conjugated (E)-2-butenoic acid series, with implications for metabolic stability, conjugation reactivity, and target engagement. Researchers seeking a saturated analog for derivatization or as a control lacking the Michael acceptor functionality of RU 38086 should specifically procure 5101-00-8.

Structure-activity relationship Anti-ulcer Cytoprotection Gastric pharmacology

Recommended Research Applications for 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic Acid (CAS 5101-00-8)


Probing 15-Lipoxygenase-1 in Inflammatory Pathways

Use as a small-molecule inhibitor of 15-LOX-1 (IC50 = 18.6 μM) to dissect the role of this enzyme in arachidonic acid metabolism without the confounding anti-mitotic effects typical of 3,4,5-trimethoxyphenyl-containing compounds like colchicine or combretastatin. Suitable for cell-free enzymatic studies or as a starting scaffold for potency optimization [1].

Medicinal Chemistry for RBP4-Targeted Metabolic Disease

Employ as a validated, moderate-affinity RBP4 antagonist (IC50 = 3.0 μM) for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for insulin resistance, type 2 diabetes, or hepatic steatosis. The γ-keto acid handle offers a convenient site for derivatization to improve potency and pharmacokinetic properties [2].

Investigating Polypharmacology of Folate and Lipid Metabolism Enzymes

Utilize as a multi-target probe to simultaneously inhibit lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and weakly inhibit COX in cellular or in vivo models. This polypharmacology enables exploration of cross-talk between arachidonic acid metabolism, one-carbon folate pathways, and esterase-mediated drug metabolism [3].

Saturated Scaffold Control for α,β-Unsaturated Ketone Studies

Employ as a chemically stable, saturated γ-keto acid analog to control for Michael acceptor-dependent effects observed with (E)-4-oxo-2-butenoic acid derivatives like RU 38086. The absence of the conjugated double bond in 5101-00-8 minimizes off-target covalent protein binding and oxidative instability, enabling cleaner interpretation of biological assays where the unsaturated ketone is the variable of interest [4].

Quote Request

Request a Quote for 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.